N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzofuran moiety linked to a benzamide structure, with trifluoromethyl groups enhancing its chemical stability and biological activity
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives have diverse pharmacological activities, indicating a variety of interactions with their targets .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of clinical uses, suggesting they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and aldehydes under acidic or basic conditions.
Attachment of the Benzofuran to the Benzamide: This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the benzofuran derivative and the benzamide.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although they are generally resistant due to their electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of trifluoromethyl groups often enhances the metabolic stability and bioavailability of the compound, making it a promising candidate for drug development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-dimethylbenzamide: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-dichlorobenzamide: Contains dichloro groups instead of trifluoromethyl groups.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO2/c19-17(20,21)12-5-10(6-13(7-12)18(22,23)24)16(26)25-8-11-9-27-15-4-2-1-3-14(11)15/h1-7,11H,8-9H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKZZLGZMELLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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